molecular formula C21H25NO B1359605 3,4-Dimethyl-3'-piperidinomethyl benzophenone CAS No. 898793-20-9

3,4-Dimethyl-3'-piperidinomethyl benzophenone

Cat. No. B1359605
M. Wt: 307.4 g/mol
InChI Key: WSSWXIJQSJGXAG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3’-piperidinomethyl benzophenone, also known as DPRK or MDPBP, is a potent psychoactive drug. It has a molecular weight of 307.44 . The IUPAC name for this compound is (3,4-dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecule contains a total of 50 bonds. There are 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.44 . The InChI code for the compound is 1S/C21H25NO/c1-16-9-10-20(13-17(16)2)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 .

Scientific Research Applications

Receptor Affinity and Potential Pharmacological Implications

  • A study focused on synthesizing derivatives of dexoxadrol, a compound structurally related to benzophenones, to investigate their affinity to the phencyclidine binding site of the NMDA-receptor. Notably, a piperidine derivative showed high affinity at σ1-receptors, indicating its potential as a novel lead compound for σ1-receptor ligands (Aepkers & Wünsch, 2004).

Environmental and Chemical Stability

  • Research on benzophenone-3 (BP-3), a compound with structural similarity to 3,4-Dimethyl-3'-piperidinomethyl benzophenone, revealed its extensive use in products to resist ultraviolet light. The study systematically explored the oxidation process of BP-3 by potassium permanganate (KMnO4), providing insight into the degradation efficiency and potential environmental impact of benzophenones (Cao et al., 2021).

Photocrosslinking in Biological Studies

  • Benzophenones have been utilized for photocrosslinking in biological studies. A specific example involves the incorporation of p-benzoyl-L-phenylalanine into proteins in Escherichia coli, indicating the utility of benzophenones in studying protein interactions in vitro and in vivo (Chin et al., 2002).

properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-9-10-20(13-17(16)2)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSWXIJQSJGXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643146
Record name (3,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-3'-piperidinomethyl benzophenone

CAS RN

898793-20-9
Record name (3,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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